molecular formula C22H17BrF3N5O2 B2602920 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 921888-47-3

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2602920
CAS No.: 921888-47-3
M. Wt: 520.31
InChI Key: YRWODDGBDAVBGS-UHFFFAOYSA-N
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Description

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H17BrF3N5O2 and its molecular weight is 520.31. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Properties

The compound N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide and its derivatives exhibit promising applications in the field of medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Research highlights the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, indicating their potential as anticancer agents with specific cytotoxicity against cancer cell lines like HCT-116 and MCF-7. These compounds have also been investigated for their inhibitory activity against enzymes like 5-lipoxygenase, which is significant in the context of inflammation and cancer (Rahmouni et al., 2016). Similarly, other studies have synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, exhibiting antimicrobial properties, thereby marking their significance in the development of new antimicrobial agents (Abunada et al., 2008).

Enzymatic Activity Enhancement

Some derivatives have shown a potent effect on enhancing the reactivity of certain enzymes, such as cellobiase. This indicates their potential role in biotechnological applications and as a tool in studying enzyme kinetics and mechanisms (Abd & Awas, 2008).

Solid-Phase Synthesis Method

The compound’s derivatives have been utilized in developing solid-phase synthetic methods. For instance, a solid-phase synthetic method for building a compound library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives has been described. This methodology is based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold, crucial in medicinal chemistry for generating compound libraries efficiently (Heo & Jeon, 2017).

Properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrF3N5O2/c23-17-7-1-14(2-8-17)12-30-13-28-19-18(21(30)33)11-29-31(19)10-9-27-20(32)15-3-5-16(6-4-15)22(24,25)26/h1-8,11,13H,9-10,12H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWODDGBDAVBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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